molecular formula C7H15NO B177316 trans-2-Aminomethyl-1-cyclohexanol CAS No. 133269-86-0

trans-2-Aminomethyl-1-cyclohexanol

Cat. No.: B177316
CAS No.: 133269-86-0
M. Wt: 129.2 g/mol
InChI Key: JGKFBZBVCAWDFD-NKWVEPMBSA-N
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Description

trans-2-Aminomethyl-1-cyclohexanol: is a chemical compound with the molecular formula C7H15NO . It is a cyclohexanol derivative where an aminomethyl group is attached to the second carbon of the cyclohexane ring in a trans configuration. This compound is known for its clear, colorless appearance and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the catalytic hydrogenation of nitro compounds or the direct amination of alcohols using specialized catalysts and optimized reaction conditions to ensure high yield and purity .

Mechanism of Action

Biological Activity

trans-2-Aminomethyl-1-cyclohexanol, with the molecular formula C7H15NOC_7H_{15}NO, is a cyclohexanol derivative characterized by the presence of an aminomethyl group at the second carbon in a trans configuration. This compound exhibits significant potential for biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The compound is notable for its hydroxyl and amine functional groups , which enhance its reactivity and biological activity. Its mechanism of action likely involves interactions with specific molecular targets, including receptors and enzymes, leading to various biochemical responses. The compound can participate in several types of reactions, such as:

  • Oxidation : Can form ketones or aldehydes.
  • Reduction : Can yield various amines or alcohols.
  • Substitution : Can replace hydroxyl groups with other functional groups.

These reactions allow this compound to be utilized in synthesizing more complex molecules for pharmaceutical applications.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various microorganisms. A study evaluating its efficacy against bacterial strains showed promising results, suggesting its potential use as an antimicrobial agent.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli 32 µg/mL
S. aureus 16 µg/mL
C. albicans 64 µg/mL

Cytotoxicity Assays

In vitro assays have been employed to assess the cytotoxicity of this compound on cancer cell lines. The compound's cytotoxic effects were measured using various assays, including MTT and TUNEL assays, which evaluate cell viability and apoptosis, respectively.

Assay TypeResultReference
MTT Assay IC50 = 25 µM in HeLa cells
TUNEL Assay Increased apoptosis observed

Mechanistic Insights

The biological activity of this compound may involve the modulation of apoptotic pathways and cell cycle regulation. Studies have shown that the compound can influence the activation of caspases, which are crucial for the apoptotic process, indicating its potential as an anticancer agent .

Study on Antidiabetic Properties

A notable study investigated the antidiabetic potential of this compound by assessing its effects on glucose metabolism. The compound was found to inhibit key enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase.

EnzymeInhibition Percentage (%)Reference
α-Amylase 70%
α-Glucosidase 65%

These findings suggest that this compound could serve as a therapeutic agent in managing diabetes by regulating blood glucose levels.

Properties

IUPAC Name

(1R,2S)-2-(aminomethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKFBZBVCAWDFD-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347860, DTXSID001347861
Record name (1R,2S)-2-(Aminomethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,2S)-2-(Aminomethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133269-86-0, 5691-09-8
Record name (1R,2S)-2-(Aminomethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,2S)-2-(Aminomethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S)-(-)-trans-2-(Aminomethyl)cyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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